Ramipril Diketopiperazine Acid
Ramipril Diketopiperazine Acid
Ramipril diketopiperazine acid is a potential impurity found in commercial preparations of ramipril.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Brand Name:
Vulcanchem
CAS No.:
108736-10-3
VCID:
VC0022130
InChI:
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1
SMILES:
CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O
Molecular Formula:
C21H26N2O4
Molecular Weight:
370.4 g/mol
Ramipril Diketopiperazine Acid
CAS No.: 108736-10-3
Cat. No.: VC0022130
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ramipril diketopiperazine acid is a potential impurity found in commercial preparations of ramipril. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. |
|---|---|
| CAS No. | 108736-10-3 |
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid |
| Standard InChI | InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1 |
| Standard InChI Key | DZRWPCCIYKIPJW-HILJTLORSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O |
| SMILES | CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
| Canonical SMILES | CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
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